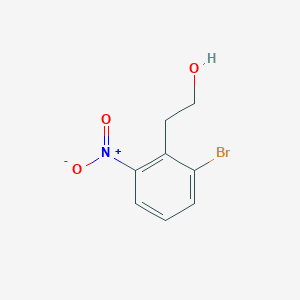
2-(2-溴-6-硝基苯基)乙醇
描述
2-(2-Bromo-6-nitrophenyl)ethanol is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(2-Bromo-6-nitrophenyl)ethanol involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide in N,N-dimethylacetamide . The reaction is carried out at 20°C for 45 minutes, yielding a 72% yield .Molecular Structure Analysis
The InChI code for 2-(2-Bromo-6-nitrophenyl)ethanol is 1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
The synthesis of 2-(2-Bromo-6-nitrophenyl)ethanol involves a reaction with potassium hydroxide in N,N-dimethylacetamide at 20°C for 0.75 hours . The product is then purified by flash silica chromatography .Physical And Chemical Properties Analysis
2-(2-Bromo-6-nitrophenyl)ethanol is a solid at room temperature . It has a molecular weight of 246.06 . The compound should be stored in a dry, sealed environment at room temperature .科学研究应用
β-肾上腺素受体阻滞剂的合成:Kapoor 等人(2005 年)讨论了 β-肾上腺素受体阻滞剂药物 (R)-尼芬洛尔和 (S)-索他洛尔从包括 2-溴-1-(4-硝基苯基)乙醇的前体中合成的过程。这项研究强调了这些化合物在药物合成中的重要性,特别是通过酶促转酯化反应获得的对映异构体纯的形式 (Kapoor 等,2005)。
改进的合成方法:Hashmi 等人(2006 年)提供了一种改进的程序来合成 2-(4-丙基苯基)乙醇,重点介绍了减少副产物(如 2-溴乙醇)的生成。这一进步对于需要高纯度的应用至关重要,例如避免水平交叉 μ 子自旋共振实验 (Hashmi 等,2006)。
药物化合物回收:Martínez 等人(2012 年)研究了使用纳滤从乙醇溶液中回收高价值活性药物成分 1-(5-溴-呋喃-2-基)-2-溴-2-硝基乙烷。该研究旨在关闭生产循环,证明该化合物在制药中的相关性 (Martínez 等,2012)。
合成和立体化学研究:Corrie 等人(1992 年)探索了以 1-(2-硝基苯基)乙醇为起始原料,合成并确定了 P3-1-(2-硝基苯基)乙基三磷酸腺苷的对映异构体的绝对立体化学。这项研究对于理解相关化合物的立体化学方面具有重要意义 (Corrie 等,1992)。
安全和危害
属性
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKEECJWGIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597904 | |
| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-nitrophenyl)ethanol | |
CAS RN |
118665-02-4 | |
| Record name | 2-Bromo-6-nitrobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118665-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

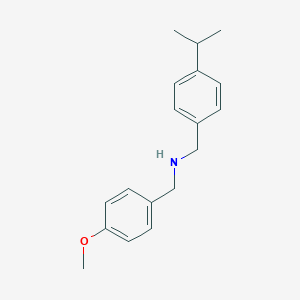
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
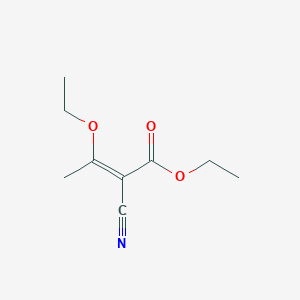
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
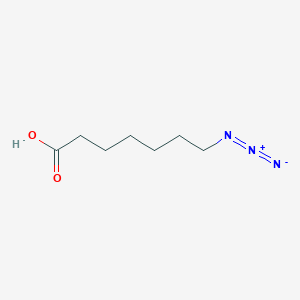
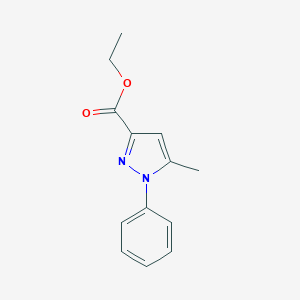
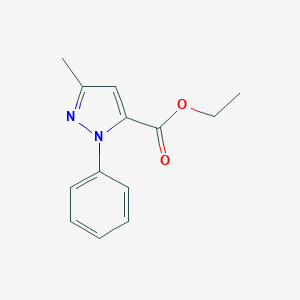
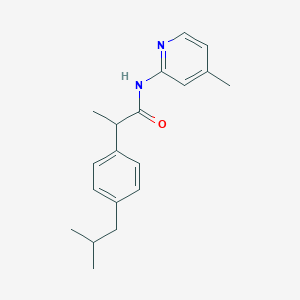

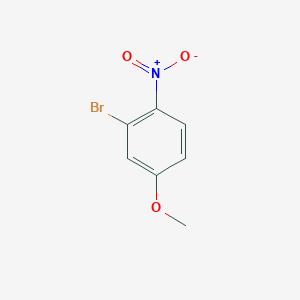
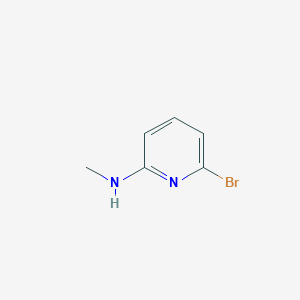
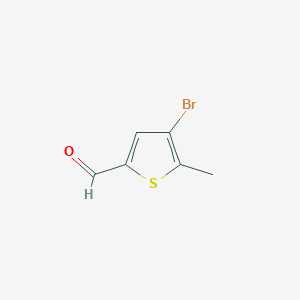

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)